

Application Note: Peptide Coupling Conditions Using 2-(4-(Methoxymethyl)phenyl)azetidine

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Compound of Interest

Compound Name: 2-(4-(Methoxymethyl)phenyl)azetidine

Cat. No.: B13592133

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Introduction & Executive Summary

The incorporation of **2-(4-(Methoxymethyl)phenyl)azetidine** into peptide backbones or small molecule drugs presents a unique synthetic challenge. Unlike unhindered secondary amines (e.g., pyrrolidine, piperidine), this building block possesses significant steric bulk adjacent to the nucleophilic nitrogen center due to the 2-aryl substitution. Furthermore, the strained four-membered azetidine ring introduces a risk of ring-opening or expansion under forcing conditions.

This guide details optimized protocols for coupling **2-(4-(Methoxymethyl)phenyl)azetidine** with N-protected amino acids and carboxylic acids. We prioritize methods that mitigate steric hindrance while preserving chiral integrity and ring stability.

Key Chemical Challenges[1]

- **Steric Hindrance:** The C2-aryl group shields the nitrogen lone pair, significantly reducing reaction rates compared to standard secondary amines.

- Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening or expansion to oxazines during activation, particularly with strong Lewis acids.
- Epimerization: Slow coupling rates increase the window for oxazolone-mediated racemization of the activated carboxylic acid partner.

Mechanistic Insight & Reagent Selection

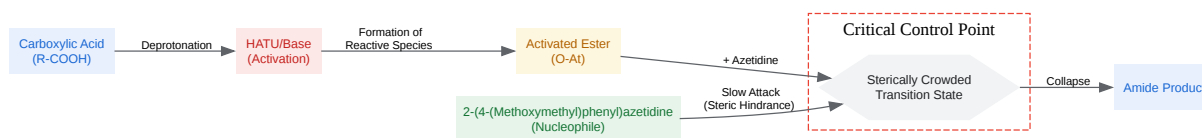
To overcome the kinetic barrier imposed by the 2-(4-(methoxymethyl)phenyl) group, "Gold Standard" coupling reagents like EDC/NHS are often insufficient. Successful ligation requires highly reactive electrophilic species (active esters or anhydrides) generated in situ.

Recommended Reagent Classes

Reagent Class	Specific Reagent	Mechanism of Action	Suitability
Uronium/Aminium	HATU / COMU	Forms highly reactive O-acyl-7-azabenzotriazole species.	First Choice: Excellent for hindered couplings; minimizes racemization via the HOAt effect.
Phosphonic Anhydrides	T3P (Propylphosphonic anhydride)	Forms a mixed anhydride; acts as a scavenger for water.	Process Choice: Low epimerization, easy workup (water soluble byproducts), drives equilibrium.
Acid Chlorides	Ghosez's Reagent / Oxalyl Chloride	Generates highly electrophilic acid chloride.	Last Resort: High reactivity but high risk of epimerization and hydrolytic side reactions.

Diagram 1: Mechanistic Pathway & Steric Challenge

The following diagram illustrates the steric clash during the nucleophilic attack and the stabilization provided by the HOAt/HATU system.



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Caption: Mechanistic flow of HATU-mediated coupling highlighting the rate-limiting steric interaction at the transition state.

Experimental Protocols

Protocol A: High-Throughput Screening (HATU Method)

Best for: Discovery chemistry, milligram scales, and chiral amino acids.

Materials:

- Carboxylic Acid (1.0 equiv)[1]
- **2-(4-(Methoxymethyl)phenyl)azetidine** (1.1 equiv)[2]
- HATU (1.2 equiv)
- DIPEA (Diisopropylethylamine) (3.0 equiv)
- DMF (Anhydrous)

Step-by-Step Procedure:

- Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M) under nitrogen.
- Base Addition: Add DIPEA (3.0 mmol) and stir for 2 minutes.

- Reagent Addition: Add HATU (1.2 mmol) in one portion. The solution should turn yellow/orange. Stir for 5–10 minutes to ensure formation of the activated ester.
- Coupling: Add **2-(4-(Methoxymethyl)phenyl)azetidine** (1.1 mmol).
- Reaction: Stir at room temperature for 2–4 hours.
 - Note: If LCMS shows <50% conversion after 4 hours, heat to 40°C. Avoid temperatures >60°C to prevent azetidine ring degradation.
- Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

Protocol B: Process-Scale Optimization (T3P Method)

Best for: Gram-scale synthesis, avoiding toxic byproducts, and difficult couplings.

Materials:

- Carboxylic Acid (1.0 equiv)[1]
- **2-(4-(Methoxymethyl)phenyl)azetidine** (1.1 equiv)[2]
- T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
- Pyridine or N-Methylmorpholine (NMM) (4.0 equiv)
- Solvent: EtOAc or 2-MeTHF

Step-by-Step Procedure:

- Dissolution: Charge the reaction vessel with Carboxylic Acid (10 mmol) and **2-(4-(Methoxymethyl)phenyl)azetidine** (11 mmol) in EtOAc (50 mL).
- Base Addition: Add Pyridine (40 mmol). Cool the mixture to 0°C.
- T3P Addition: Dropwise add T3P solution (15 mmol) over 15 minutes.

- Why? Controlled addition prevents exotherms and controls the rate of anhydride formation.
- Reaction: Allow to warm to room temperature and stir for 12 hours.
- Workup: Quench with water. The T3P byproducts are water-soluble. Separate the organic layer, wash with 0.5 M HCl (if product is acid stable) or citric acid, then NaHCO₃.

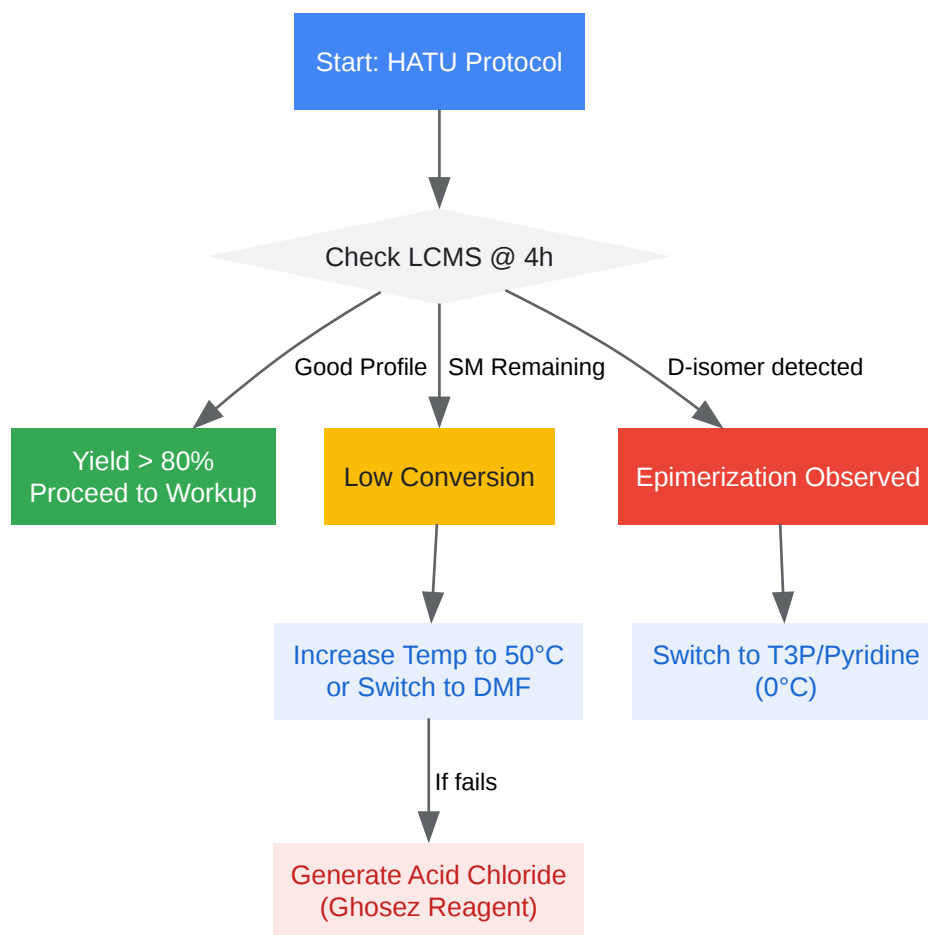
Troubleshooting & Optimization Matrix

If standard protocols yield poor results (<50%), consult the following decision matrix.

Observation	Root Cause	Corrective Action
Low Conversion (<20%)	Steric shielding of amine.	Switch to Acid Chloride generation (using Ghosez's reagent) or use Microwave irradiation (60°C, 30 min).
Epimerization	Slow coupling allows oxazolone formation.	Use T3P in EtOAc at 0°C (lowest racemization risk) or add Oxyma Pure as an additive.
Ring Opening	Acidic instability or excessive heat.	Ensure base (DIPEA/NMM) is in excess. Avoid reaction temps >60°C. Avoid strong Lewis acids.
O-Acylation (Side Product)	Competitive reaction with unprotected alcohols.	Ensure hydroxyl groups on the acid component are protected (e.g., tBu, Trt).

Diagram 2: Optimization Workflow

This decision tree guides the researcher through reaction failure modes.



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Caption: Decision tree for optimizing coupling yields and enantiopurity.

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